

# 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

## CAS number and identifiers

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### Compound of Interest

Compound Name: 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

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### An In-depth Technical Guide to 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

This technical guide provides a comprehensive overview of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**, a key intermediate in the synthesis of antiviral and anticancer nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, a plausible experimental protocol for its synthesis, and insights into its potential biological significance.

## Chemical Identifiers and Properties

**1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose** is a protected derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The benzoyl and acetyl protecting groups enhance its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.

Identifier	Value
CAS Number	51255-12-0
Molecular Formula	C <sub>21</sub> H <sub>20</sub> O <sub>7</sub>
Molecular Weight	384.38 g/mol
IUPAC Name	[(3R,5S)-3-(acetyloxy)-5-(benzyloxymethyl)oxolan-2-yl]methyl benzoate
Synonyms	2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-dibenzoate

## Experimental Protocol: Synthesis of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

While a specific, published protocol for the direct synthesis of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose** is not readily available in the searched literature, a plausible and detailed three-step experimental protocol can be constructed based on established synthetic methodologies for analogous protected ribofuranose derivatives. The synthesis commences with the readily available starting material, 2-deoxy-D-ribose.

### Step 1: Benzoylation of 2-deoxy-D-ribose to yield 2-deoxy-3,5-di-O-benzoylribofuranose

This initial step involves the selective protection of the primary (C5) and one of the secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

- Materials:
  - 2-deoxy-D-ribose
  - Anhydrous pyridine
  - Benzoyl chloride
  - Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
  - Dissolve 2-deoxy-D-ribose in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.
  - Slowly add benzoyl chloride (approximately 2.2 equivalents) to the stirred solution.
  - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to obtain 2-deoxy-3,5-di-O-benzoylribofuranose.

#### Step 2: Acetylation of 2-deoxy-3,5-di-O-benzoylribofuranose

The final step is the acetylation of the remaining free hydroxyl group at the anomeric position (C1) to yield the target compound.

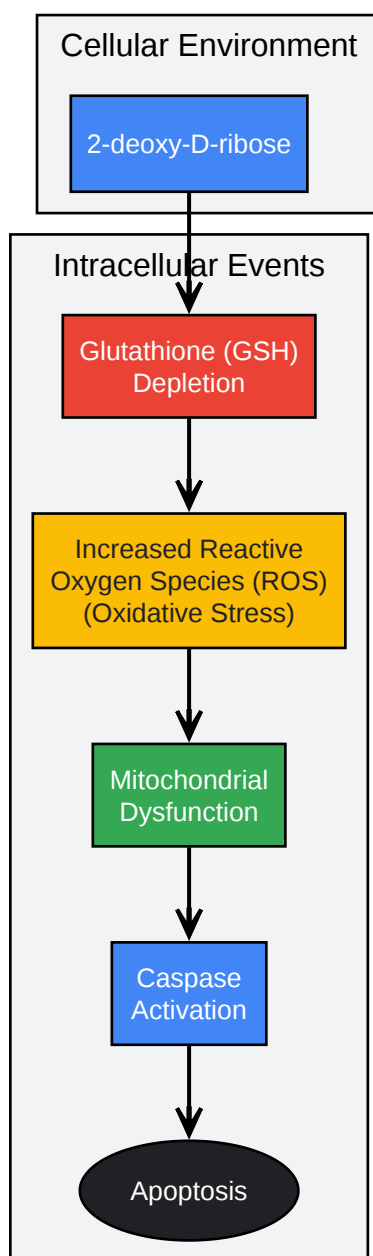
- Materials:
  - 2-deoxy-3,5-di-O-benzoylribofuranose
  - Anhydrous pyridine
  - Acetic anhydride

- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
  - Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in a mixture of anhydrous pyridine and dichloromethane.
  - Add acetic anhydride to the solution and stir at room temperature.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
  - The resulting crude product can be further purified by recrystallization or flash column chromatography to yield pure **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**.

## Potential Biological Significance and Signaling Pathways

As a protected precursor, **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose** is not expected to have direct biological activity. Its significance lies in its role as a key intermediate for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer drug development. However, the biological effects of its parent molecule, 2-deoxy-D-ribose, can offer insights into potential areas of investigation. 2-deoxy-D-ribose has been shown to induce apoptosis (programmed cell death) in certain cell types through the generation of oxidative stress.<sup>[1]</sup> This occurs via the depletion of intracellular glutathione (GSH), a key antioxidant.<sup>[1]</sup>

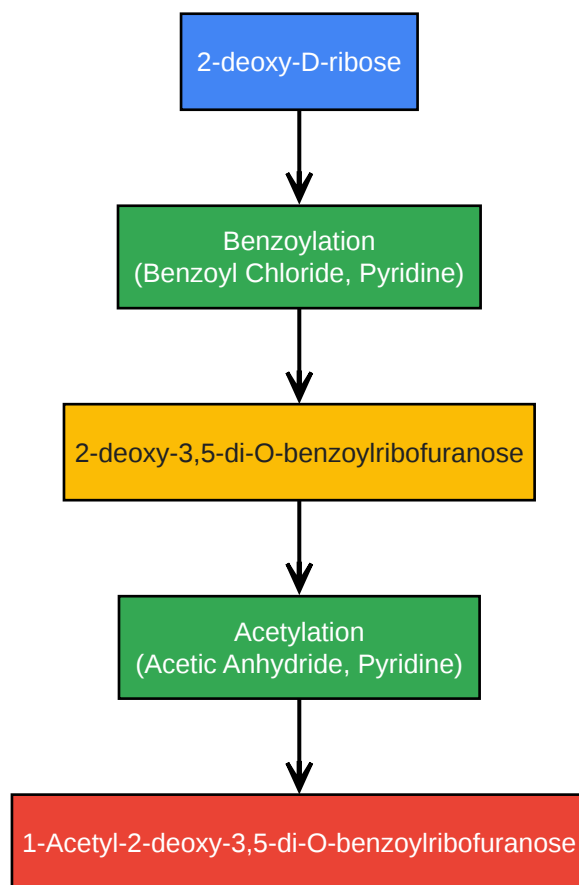
Based on this, a hypothetical signaling pathway for 2-deoxy-D-ribose-induced apoptosis can be proposed. This pathway provides a framework for investigating the potential cytotoxic effects of nucleoside analogues synthesized from **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**.



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Caption: Hypothetical signaling pathway of 2-deoxy-D-ribose-induced apoptosis.

The workflow for the synthesis of the target compound can be visualized as a logical progression of chemical transformations.



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Caption: Synthetic workflow for **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**.

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## References

- 1. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

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